Biotin sulfoxide
Overview
Description
Synthesis Analysis
The synthesis of biotin sulfoxide and its derivatives involves chemical reactions that modify biotin, typically through oxidation processes. For instance, sulfoxides and sulfone of biocytin have been synthesized by treating biocytin in acetic acid with hydrogen peroxide at equimolar or tenfold higher concentrations, respectively. These derivatives are characterized by microanalyses, melting points, infrared spectra, and chromatographic mobilities, indicating the d-sulfoxide predominates from chemical synthesis (McCormick, 1969).
Molecular Structure Analysis
Biotin sulfoxide's molecular structure, like its parent compound biotin, features a heterocyclic ring but with the addition of a sulfoxide group. This modification impacts the compound's reactivity and interaction with enzymes. For instance, biotin synthase, an enzyme involved in biotin's biosynthesis, contains distinct iron-sulfur cluster binding sites crucial for its function, indicating a complex interaction between the enzyme and its substrates, including modified forms like sulfoxide derivatives (Ugulava, Gibney, & Jarrett, 2001).
Chemical Reactions and Properties
Biotin sulfoxide participates in various chemical reactions, primarily due to its sulfoxide group, which influences its chemical properties. For example, biotin sulfoxide reductase, an enzyme, catalyzes the conversion of biotin sulfoxide to biotin, a reaction important for recycling the oxidized form of biotin and maintaining its availability in biological systems. This process involves specific interactions with the sulfoxide group, highlighting its significance in biotin metabolism (Pollock & Barber, 1997).
Physical Properties Analysis
The physical properties of biotin sulfoxide, such as solubility, melting point, and spectral characteristics, are influenced by the presence of the sulfoxide group. These properties are critical for its identification, purification, and characterization in research settings. For instance, the synthesis process and characterization of biotin sulfoxides involve determining their melting points and chromatographic mobilities to confirm their identities and purities (McCormick, 1969).
Chemical Properties Analysis
Biotin sulfoxide's chemical properties, particularly its reactivity and interactions with enzymes, are central to its roles in biological systems. The enzyme biotin sulfoxide reductase, for instance, demonstrates the compound's involvement in metabolic pathways, where its reduction back to biotin is necessary for the continuation of biotin-dependent processes. This enzymatic activity underscores the importance of the sulfoxide group in regulating biotin's availability and function within organisms (Pollock & Barber, 1997).
Scientific Research Applications
Microbial Utilization and Metabolism : Biotin sulfoxide can be utilized as a sole source of carbon, nitrogen, and sulfur for the growth of specific bacteria, such as a pseudomonad. The degradation of biotin sulfoxide by bacteria involves reduction to biotin and the subsequent utilization of the sulfur atom. This process has been observed in both Escherichia coli and pseudomonads (Im et al., 1970).
Human and Animal Metabolism : In humans, swine, and rats, biotin sulfoxide is a major catabolite of biotin. Studies have shown that the excretion of biotin sulfoxide, along with other catabolites like bisnorbiotin, increases in certain physiological states such as pregnancy or when treated with particular medications (Wang et al., 1997).
Medical Implications : Understanding biotin sulfoxide metabolism is significant for medical research, particularly in studying biotin-related deficiencies and disorders. For instance, the urinary excretion of biotin and its metabolites like biotin sulfoxide is a sensitive indicator of biotin status, which can be crucial in diagnosing and managing biotin deficiency (Mock et al., 1997).
Enzymatic Studies and Genetic Analysis : Research on enzymes like biotin sulfoxide reductase, which catalyzes the conversion of biotin sulfoxide to biotin, contributes to our understanding of bacterial enzyme systems and genetic makeup. This is especially relevant in studies involving Escherichia coli and Rhodobacter sphaeroides (Pollock & Barber, 1997).
Role in Drug Metabolism : Understanding the biotransformation of biotin, including the formation of biotin sulfoxide, is important in drug metabolism studies. For example, it has been observed that certain steroid hormones and peroxisome proliferators can significantly increase the conversion of biotin to biotin sulfoxide in rats, highlighting a potential pathway for biotin metabolism in the liver (Wang et al., 1997).
Safety And Hazards
There are currently no known adverse side effects of biotin sulfoxide when taken as prescribed by a doctor or through normal dietary intake8. However, as with any substance, it should be used with caution and under the guidance of a healthcare professional.
Future Directions
The discovery and development of biotin and biotin sulfoxide-based drugs is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of biotin and biotin sulfoxide derivatives have been explored and related research is ongoing with infinite potentiality9.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908774 | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin sulfoxide | |
CAS RN |
3376-83-8, 10406-89-0 | |
Record name | Biotin sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Biotin-d-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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